5-Methoxy-4-methylpyridin-3-amine
Overview
Description
5-Methoxy-4-methylpyridin-3-amine is a chemical compound with the molecular formula C7H10N2O It is a derivative of pyridine, a basic heterocyclic organic compound
Scientific Research Applications
5-Methoxy-4-methylpyridin-3-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals
Mechanism of Action
Target of Action
The primary target of 5-Methoxy-4-methylpyridin-3-amine is potassium (K+) channels . These channels play a crucial role in maintaining the resting membrane potential and repolarizing the cell membrane after action potentials .
Mode of Action
This compound acts as a potassium channel blocker . It binds to exposed K+ channels, reducing the leakage of intracellular K+ and enhancing impulse conduction .
Biochemical Pathways
The compound’s action on potassium channels affects the neuronal signaling pathways . By blocking the K+ channels, it prevents the efflux of K+ ions, which can enhance axonal conduction . This mechanism is particularly relevant in conditions like multiple sclerosis, where demyelination exposes K+ channels .
Pharmacokinetics
For instance, 3-fluoro-5-methylpyridin-4-amine, a similar K+ channel blocker, exhibits good lipophilicity and permeability, suggesting potential for good bioavailability .
Result of Action
The blockade of K+ channels by this compound can enhance neuronal signal conduction. This can potentially alleviate symptoms in conditions characterized by demyelination, such as multiple sclerosis .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs metabolized by the same cytochrome P450 enzymes could affect its metabolism .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
5-Methoxy-4-methylpyridin-3-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many substances . The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity . Additionally, this compound can form hydrogen bonds and hydrophobic interactions with proteins, influencing their structure and function .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism . For example, it can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . Furthermore, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins . This compound also impacts cellular metabolism by affecting the activity of metabolic enzymes and altering the levels of key metabolites .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it can bind to the active site of enzymes, leading to competitive inhibition or allosteric modulation . Additionally, this compound can interact with DNA and RNA, influencing the transcription and translation processes . These interactions result in changes in the expression of specific genes, ultimately affecting cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or high temperatures. Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell growth and viability.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal or beneficial effects, while at high doses, it can exhibit toxic or adverse effects . For example, low doses of this compound have been shown to enhance cognitive function in animal models, whereas high doses can lead to neurotoxicity and behavioral changes . Threshold effects have also been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . The metabolic pathways of this compound include oxidation, reduction, and conjugation reactions . These reactions result in the formation of various metabolites, which can have different biological activities and effects on metabolic flux . Additionally, this compound can influence the levels of key metabolites, thereby affecting overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes by transporters such as organic cation transporters . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation . The distribution of this compound within tissues is also influenced by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications . This compound can be directed to specific compartments or organelles within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum . The localization of this compound can affect its activity and function, as different cellular compartments provide distinct microenvironments and interact with different sets of biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-4-methylpyridin-3-amine can be achieved through several methods. One common approach involves the Suzuki cross-coupling reaction. In this method, 5-bromo-2-methylpyridin-3-amine is coupled with arylboronic acids in the presence of a palladium catalyst and a base such as potassium phosphate . The reaction typically occurs under mild conditions and yields the desired product in moderate to good yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-4-methylpyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives.
Comparison with Similar Compounds
Similar Compounds
- 5-Methoxy-2-methylpyridin-3-amine
- 4-Methoxy-5-methylpyridin-3-amine
- 5-Methoxy-4-ethylpyridin-3-amine
Uniqueness
5-Methoxy-4-methylpyridin-3-amine is unique due to its specific substitution pattern on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
5-methoxy-4-methylpyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-5-6(8)3-9-4-7(5)10-2/h3-4H,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISYJOJQQEHYXFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10507515 | |
Record name | 5-Methoxy-4-methylpyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10507515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77903-28-7 | |
Record name | 5-Methoxy-4-methylpyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10507515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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